4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethylamino group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The dimethylamino group can be introduced via nucleophilic substitution reactions, while the pyrrolidinone moiety is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient conversion of starting materials to the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyrrolidinone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of functional materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidinone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-triazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one
- 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-thiadiazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Comparison: Compared to similar compounds, 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-YL}-1-(3,5-dimethylphenyl)pyrrolidin-2-one exhibits unique properties due to the presence of the oxadiazole ring, which can enhance its stability and reactivity. The dimethylamino group also contributes to its solubility and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-9-15(2)11-19(10-14)26-13-17(12-20(26)27)22-23-21(24-28-22)16-5-7-18(8-6-16)25(3)4/h5-11,17H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHBQVXBDPMVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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